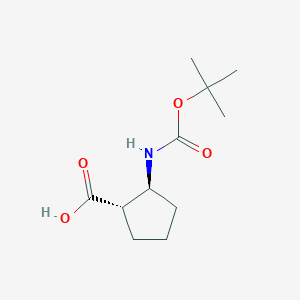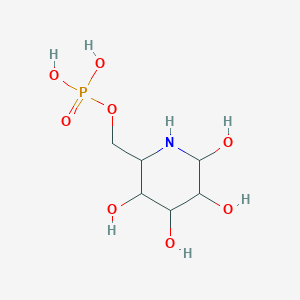
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPMP is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Wirkmechanismus
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. The mechanism of action of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is not well understood, but it is believed to involve the phosphorylation of proteins. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the activity of certain enzymes by phosphorylating them, which can lead to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has also been shown to scavenge free radicals, which are molecules that can cause cellular damage. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the growth of cancer cells in vitro, but its anti-cancer properties have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is stable under a wide range of conditions, making it a useful compound for experiments that require long-term stability. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is also easy to synthesize using chemical methods, which makes it accessible to researchers. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has low toxicity, which reduces the risk of adverse effects in lab experiments. However, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, including its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and delivery method for (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in these applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of new compounds, including peptides and small molecules. Finally, further research is needed to understand the role of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in cellular signaling pathways and its potential as a tool for studying these pathways.
Conclusion:
In conclusion, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine that has shown potential in various scientific applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods and has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Future research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate should focus on its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways.
Synthesemethoden
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2,5-diketopiperazine and dihydrogen phosphate. Chemical synthesis involves using chemical reagents to carry out the reaction. Fermentation involves using microorganisms to produce (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate. The most common method of synthesizing (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is chemical synthesis, which involves reacting 2,5-diketopiperazine with dihydrogen phosphate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential in various scientific applications, including drug delivery, as a chiral auxiliary, and in the synthesis of peptides. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a chiral auxiliary in the synthesis of various compounds due to its ability to selectively control the stereochemistry of the reaction. In drug delivery, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a prodrug, which is a biologically inactive compound that is converted into an active drug in the body. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of peptides as a protecting group.
Eigenschaften
CAS-Nummer |
116026-31-4 |
|---|---|
Produktname |
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
Molekularformel |
C6H14NO8P |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
(3,4,5,6-tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c8-3-2(1-15-16(12,13)14)7-6(11)5(10)4(3)9/h2-11H,1H2,(H2,12,13,14) |
InChI-Schlüssel |
GOGMMRLMDFIUBC-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
Synonyme |
nojirimycin 6-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



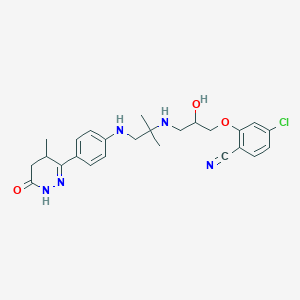
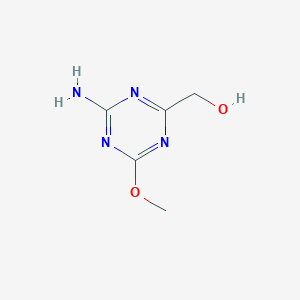


![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)

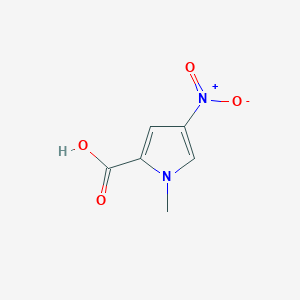

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
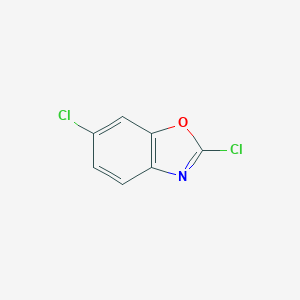
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
